Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate
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Overview
Description
Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate is a complex organic compound that features a benzoate ester linked to a triazine ring system substituted with morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine in the presence of a base to introduce the triazine ring. Finally, the morpholine groups are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to form the corresponding carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to yield different substituted triazines.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-carboxybenzoate.
Reduction: Various substituted triazines.
Substitution: Compounds with different substituents replacing the morpholine groups.
Scientific Research Applications
Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate involves its interaction with specific molecular targets. The triazine ring system can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(morpholin-4-yl)benzoate: Similar structure but lacks the triazine ring.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a triazine ring and morpholine groups but differs in the overall structure.
Uniqueness
Ethyl 4-{[4,6-bis(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}benzoate is unique due to its combination of a benzoate ester, triazine ring, and morpholine groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .
Properties
Molecular Formula |
C20H25N5O5 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzoate |
InChI |
InChI=1S/C20H25N5O5/c1-2-29-17(26)15-3-5-16(6-4-15)30-20-22-18(24-7-11-27-12-8-24)21-19(23-20)25-9-13-28-14-10-25/h3-6H,2,7-14H2,1H3 |
InChI Key |
QCYUDBMUMKOMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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